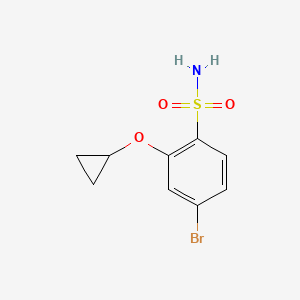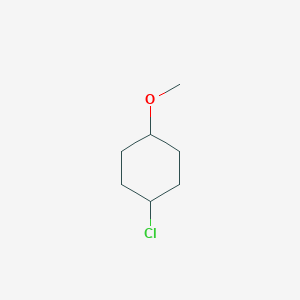
1-Chloro-4-methoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-methoxycyclohexane is an organic compound with the molecular formula C7H13ClO It is a derivative of cyclohexane, where a chlorine atom and a methoxy group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxycyclohexanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . Another method involves the methoxylation of 1-chlorocyclohexane using sodium methoxide (NaOCH3) in methanol as a solvent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chlorinating agents and methoxylation reagents to a cyclohexane derivative under optimized temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Nucleophilic Substitution: 4-Methoxycyclohexanol, 4-Methoxycyclohexylamine.
Oxidation: 4-Methoxycyclohexanone.
Reduction: 1-Chloro-4-hydroxycyclohexane.
Applications De Recherche Scientifique
1-Chloro-4-methoxycyclohexane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to various effects depending on the specific application .
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylcyclohexane: Similar in structure but with a methyl group instead of a methoxy group.
1-Chloro-4-hydroxycyclohexane: Similar but with a hydroxyl group instead of a methoxy group.
1-Methoxy-4-chlorocyclohexane: Similar but with the positions of the chlorine and methoxy groups swapped.
Uniqueness: 1-Chloro-4-methoxycyclohexane is unique due to the presence of both a chlorine atom and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H13ClO |
|---|---|
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
1-chloro-4-methoxycyclohexane |
InChI |
InChI=1S/C7H13ClO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 |
Clé InChI |
NRRIITDYTQNSCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


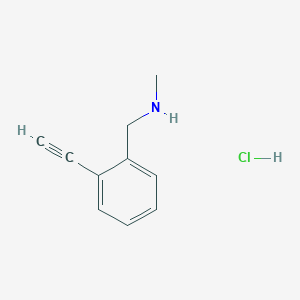
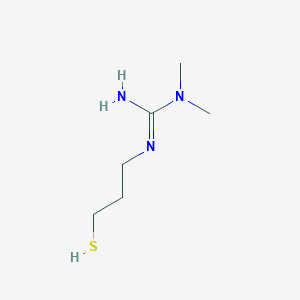
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
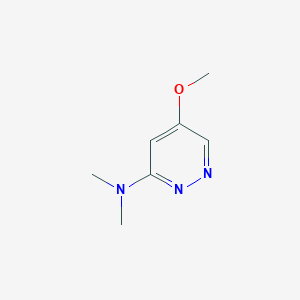
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)

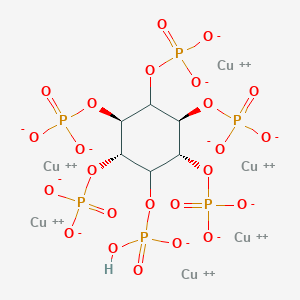

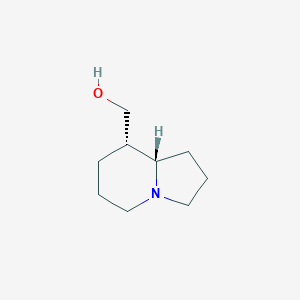
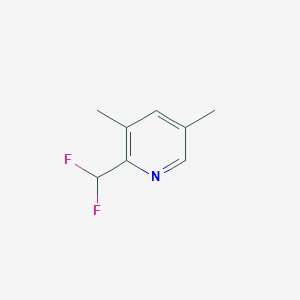
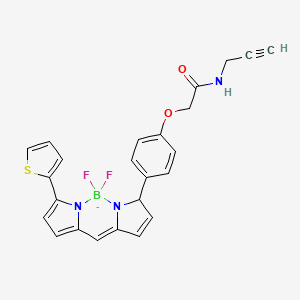
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)

